2-(3-Bromophenyl)ethanamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-bromophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMPYVLDZUHKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740343 | |
| Record name | 2-(3-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215797-57-2 | |
| Record name | 2-(3-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis pathway for 2-(3-Bromophenyl)ethanamine hydrochloride
Technical Whitepaper: Scalable Synthesis Architectures for 2-(3-Bromophenyl)ethanamine HCl
Executive Summary
Target Molecule: 2-(3-Bromophenyl)ethanamine hydrochloride CAS: 14615-28-2 (HCl salt), 58971-11-2 (Free base) Molecular Formula: C₈H₁₀BrN[1] · HCl
This technical guide delineates two distinct, high-fidelity synthesis pathways for 2-(3-bromophenyl)ethanamine, a critical phenethylamine scaffold used in the development of dopamine receptor modulators and psychopharmaceutical analogs.[1]
-
Pathway A (The Nitrile Route): Prioritizes atom economy and scalability. It utilizes a cyanide displacement followed by a chemoselective borane reduction to preserve the aryl-bromine bond.
-
Pathway B (The Nitroaldol Route): A rapid, "one-pot" reduction methodology ideal for research-scale synthesis starting from the aldehyde, utilizing a specific NaBH₄/CuCl₂ system to avoid dehalogenation.[1]
Retrosynthetic Analysis
The strategic disconnection relies on preserving the metastable Carbon-Bromine (C-Br) bond while constructing the ethylamine chain.[1] Standard catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated due to the high risk of hydrodehalogenation (stripping the bromine).[1]
Figure 1: Retrosynthetic logic flow demonstrating the two primary disconnection strategies.[1]
Pathway A: The Nitrile Reduction Strategy (Primary)
Best for: Scale-up, cost-efficiency, and robust purity.[1][2] Critical Constraint: Handling of cyanide and lachrymatory intermediates.
Phase 1: Cyanation via Phase Transfer Catalysis (PTC)
Traditional cyanation uses DMSO or ethanol/water, but a biphasic PTC method is superior for cleanliness and ease of workup.[1][2]
-
Reagents: 3-Bromobenzyl bromide, Sodium Cyanide (NaCN), Tetrabutylammonium bromide (TBAB), Dichloromethane (DCM), Water.[1][2]
-
Protocol:
-
Dissolve 3-bromobenzyl bromide (1.0 eq) in DCM (5 vol).
-
Prepare a solution of NaCN (1.2 eq) in water (3 vol). Caution: NaCN is lethal. [1][2]
-
Add TBAB (0.05 eq) to the biphasic mixture.
-
Stir vigorously at RT for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
-
Workup: Separate layers. Wash organic layer with water (2x) and brine.[1] Dry over MgSO₄ and concentrate.
-
Product: 3-Bromophenylacetonitrile. Note: This intermediate is a potent lachrymator (tear gas agent).[1][3] Handle in a fume hood.
-
Phase 2: Chemoselective Reduction
Lithium Aluminum Hydride (LiAlH₄) is risky here as it may attack the aromatic bromine.[1] Borane-THF is the reagent of choice for chemoselectivity.
-
Reagents: 3-Bromophenylacetonitrile, Borane-THF complex (1.0 M), Methanol, HCl.[1][2]
-
Protocol:
-
Charge a dry flask with 3-bromophenylacetonitrile (1.0 eq) and anhydrous THF under Nitrogen.
-
Cool to 0°C.
-
Reflux for 4 hours. The nitrile reduces to the amine-borane complex.
-
Quench: Cool to 0°C. Cautiously add Methanol until gas evolution ceases.
-
Hydrolysis: Add conc. HCl and reflux for 1 hour to break the boron-nitrogen bond.
-
Isolation: Basify with NaOH to pH 12, extract with DCM, dry, and concentrate to yield the free base oil.
-
Salt Formation: Dissolve oil in dry ether/IPA and add HCl/dioxane to precipitate the hydrochloride salt.
-
Pathway B: The Henry Reaction (Rapid)
Best for: Laboratory research, speed, and starting from the aldehyde.[1][2]
Phase 1: Nitrostyrene Synthesis
Phase 2: The "Copper-Modified" Reduction
Standard NaBH₄ reduces the alkene but not the nitro group effectively. Adding CuCl₂ generates a transient catalytic species (likely copper boride) that facilitates the full reduction to the amine without dehalogenating the ring.
-
Reagents: 3-Bromo-β-nitrostyrene, NaBH₄, CuCl₂[1]·2H₂O, Ethanol (or IPA).[1][2]
-
Protocol:
-
Dissolve 3-bromo-β-nitrostyrene (1 eq) in Ethanol.
-
Add CuCl₂[1]·2H₂O (0.1 - 0.2 eq).[1] Solution turns green/blue.[1]
-
Add NaBH₄ (5-7 eq) portion-wise at 0°C. Vigorous H₂ evolution and formation of black precipitate (active catalyst).[1]
-
Allow to warm to RT and stir for 1 hour.
-
Workup: Filter through Celite to remove copper residues. Acidify filtrate with HCl, evaporate ethanol, basify residue, and extract with DCM.[1][2]
-
Process Logic & Workflow Visualization
Figure 2: Operational workflow for the preferred Nitrile Route (Pathway A).
Analytical Validation (QA/QC)
| Parameter | Specification / Expectation | Notes |
| Appearance | White crystalline solid (HCl salt) | Free base is a colorless/pale yellow oil.[1] |
| Melting Point | >150°C (Decomposes) | Literature values vary; rely on NMR for ID.[1] |
| ¹H NMR (DMSO-d₆) | δ 8.2 (br s, 3H, NH₃⁺), 7.5-7.2 (m, 4H, Ar-H), 3.1 (t, 2H), 2.9 (t, 2H) | Characteristic triplet pattern for ethyl chain.[1][2] |
| MS (ESI) | [M+H]⁺ = 200 / 202 | 1:1 Isotopic ratio confirms one Bromine atom.[1] |
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Low Yield (Route A) | Incomplete hydrolysis of Borane complex. | Increase reflux time with HCl after reduction.[1] |
| Debromination | Over-reduction (Route B).[1] | Ensure temperature is kept <40°C during NaBH₄ addition; avoid Pd catalysts. |
| Dimer Formation | Secondary amine byproduct.[1] | In Route A: Ensure excess BH₃. In Route B: Maintain high dilution. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for nitrile synthesis via PTC).[1]
-
Brown, H. C., et al. "Selective Reductions.[1][2] 9. Reaction of Borane-Tetrahydrofuran with Nitriles." Journal of Organic Chemistry, 1973.[1][2]
-
D'Andrea, L., et al. "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride."[1][4][5][6] Beilstein Journal of Organic Chemistry, 2025.[1][2][4]
-
Kabalka, G. W., et al. "Reduction of Nitroalkenes with Sodium Borohydride in the Presence of Copper(II) Chloride."[1][2] Synthetic Communications, 1990.[1][2] (Foundational method for Route B).
Sources
- 1. 3-BROMOPHENETHYLAMINE | 58971-11-2 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 5. vbn.aau.dk [vbn.aau.dk]
- 6. chemrxiv.org [chemrxiv.org]
Strategic Functionalization of 2-(3-Bromophenyl)ethanamine HCl: A Guide to Bioactive Scaffolds
Executive Summary: The "Meta-Bromo" Advantage
In the landscape of medicinal chemistry, 2-(3-Bromophenyl)ethanamine hydrochloride (CAS: 58971-11-2) serves as a high-value "divergent intermediate." Unlike its para-substituted counterparts, the meta-bromo placement offers a unique geometric vector for extending molecular volume into the solvent-accessible pocket of target proteins, particularly G-Protein Coupled Receptors (GPCRs) and Kinases.
This guide outlines the strategic derivatization of this scaffold. By leveraging the orthogonal reactivity of the primary amine (nucleophilic) and the aryl bromide (electrophilic), researchers can access three distinct chemical spaces:
-
Linear Functionalization: Tuning the basic amine "head" group.
-
Lateral Expansion: utilizing the bromine "handle" for cross-coupling.
-
Core Rigidification: Cyclization to tetrahydroisoquinolines (THIQs).
Strategic Reaction Pathways
The following diagram illustrates the divergent synthesis potential of 2-(3-Bromophenyl)ethanamine.
Caption: Divergent synthetic map showing three primary vectors for scaffold elaboration.
Module 1: The Bromine Handle – Cross-Coupling Strategies
The meta-bromine atom is the critical feature of this scaffold, allowing for "scaffold hopping" via Palladium-catalyzed cross-coupling. This is essential for optimizing lipophilicity (LogP) and metabolic stability.
Suzuki-Miyaura Coupling (Biaryl Synthesis)
Used to attach aryl or heteroaryl groups, often to engage hydrophobic pockets in the target receptor.
-
Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with a boronic acid and reductive elimination.[1]
-
Key Consideration: The free amine can poison Pd catalysts. It is recommended to either protect the amine (e.g., Boc, Cbz) or use a catalyst system tolerant of free amines (e.g., Pd(dppf)Cl₂).
Buchwald-Hartwig Amination
Replaces the bromine with a nitrogen, creating diaryl amines or aryl-heteroaryl amines.
-
Application: Synthesis of kinase inhibitors where the hinge-binding motif requires specific H-bond donors/acceptors.
Comparative Protocol Parameters
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig |
| Primary Utility | C-C Bond Formation (Biaryls) | C-N Bond Formation (Anilines) |
| Preferred Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos/BINAP |
| Base | Na₂CO₃, K₃PO₄ (Aqueous compatible) | NaOtBu, Cs₂CO₃ (Anhydrous) |
| Solvent System | Dioxane/Water, Toluene/Ethanol | Toluene, 1,4-Dioxane |
| Critical Note | Protect amine if yield is low (<40%) | Strictly anhydrous conditions required |
Module 2: Core Rigidification – Accessing Tetrahydroisoquinolines
Cyclization of the ethylamine side chain onto the aromatic ring creates 1,2,3,4-tetrahydroisoquinolines (THIQs). This restricts conformational freedom, often increasing receptor affinity by reducing the entropic penalty of binding.
The Pictet-Spengler Reaction
This is the most direct route to THIQs. The reaction involves the condensation of the amine with an aldehyde (or ketone) to form an iminium ion, which undergoes an intramolecular electrophilic aromatic substitution.
Mechanism Diagram:
Caption: Mechanism of Pictet-Spengler cyclization yielding the THIQ core.
Detailed Experimental Protocols
Protocol A: Suzuki Coupling on Unprotected Amine (Self-Validating)
Rationale: Direct coupling avoids two steps (protection/deprotection), increasing atom economy.
Reagents:
-
2-(3-Bromophenyl)ethanamine HCl (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂[2]·DCM (5 mol%)
-
K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane:Water (4:1)
Step-by-Step Methodology:
-
Free-Basing (In-situ): In a reaction vial, suspend the HCl salt in the solvent mixture. Add the K₂CO₃ and stir for 10 minutes. Validation: The suspension should change consistency as CO₂ evolves and the free base is liberated.
-
Degassing: Sparge the mixture with Argon for 15 minutes. Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalysis: Add the Aryl Boronic Acid and Pd(dppf)Cl₂. Seal the vial immediately.
-
Reaction: Heat to 90°C for 12-16 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification: The product is a primary amine. Use a cation-exchange cartridge (SCX-2) or column chromatography (DCM:MeOH:NH₄OH) for purification.
Protocol B: Pictet-Spengler Cyclization
Rationale: Synthesis of 6-bromo-1-substituted-1,2,3,4-tetrahydroisoquinoline.
Reagents:
-
2-(3-Bromophenyl)ethanamine HCl (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.1 eq)[3]
-
Acid: Trifluoroacetic acid (TFA) or anhydrous HCl in Dioxane.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the amine salt and aldehyde in dry DCM. Add Et₃N (1.0 eq) to neutralize the HCl salt. Add MgSO₄ to absorb water. Stir 2h at RT.
-
Cyclization: Filter off MgSO₄. Cool the filtrate to 0°C. Add TFA (5-10 eq) dropwise.
-
Reflux: Heat the mixture to reflux (40-50°C) for 4-24 hours. Monitoring: Follow by LC-MS. The imine peak (M-1) will disappear, replaced by the THIQ peak (M).
-
Quench: Pour into ice-cold NaHCO₃ solution. Extract with DCM.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.[4]
-
Serious Eye Damage (Category 1): Risk of irreversible damage.
Handling Protocol:
-
Engineering Controls: Always handle the HCl salt in a certified chemical fume hood. The dust is corrosive to the respiratory tract.
-
PPE: Nitrile gloves (double gloving recommended for the free base liquid), safety goggles, and a lab coat.
-
Neutralization: When converting the HCl salt to the free base, significant heat and gas (if using carbonates) may be generated. Perform this step slowly in a cooled vessel.
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
-
Buchwald-Hartwig Amination Guide
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
-
Pictet-Spengler Reaction in Drug Synthesis
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564. Link
-
-
Safety Data Sheet (SDS) - 2-(3-Bromophenyl)
Sources
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- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromophenyl)ethanamine Hydrochloride for Research and Development
This guide provides comprehensive safety and handling protocols for 2-(3-Bromophenyl)ethanamine hydrochloride, a compound of significant interest in contemporary chemical research and drug development. As a substituted phenethylamine, this molecule and its analogs are foundational in exploring new therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind essential safety measures, grounded in authoritative chemical principles.
Understanding the Hazard Profile: A Mechanistic Perspective
This compound is a primary amine salt. Its hazard profile is dominated by its corrosive nature, a direct consequence of the chemical properties inherent to its structure. The primary amine group (-NH2) possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic.[3]
Corrosivity Explained: The basicity of the amine allows it to readily react with acidic protons, including the moisture present in skin, eyes, and mucous membranes. This interaction disrupts biological tissues, leading to severe chemical burns. The hydrochloride salt form, while generally more stable and less volatile than the freebase, readily dissociates in the presence of water to release the corrosive free amine and hydrochloric acid, compounding its damaging effects.
The Globally Harmonized System (GHS) classifies the freebase, 2-(3-Bromophenyl)ethylamine, as causing severe skin burns and eye damage (H314).[4] By extension, the hydrochloride salt is treated with the same high degree of caution, with analogous compounds like Bis(2-chloroethyl)amine hydrochloride also being classified as corrosive and harmful if swallowed.
Hazard and Property Summary
For quick reference, the known hazards and physical properties are summarized below. Data for the freebase is included to provide a comprehensive overview.
| Property/Hazard | 2-(3-Bromophenyl)ethanamine (Freebase) | This compound |
| GHS Classification | H314: Causes severe skin burns and eye damage[4] | Inferred: Corrosive, Harmful if Swallowed |
| Signal Word | Danger | Inferred: Danger |
| Physical Form | Colorless to light yellow liquid[4] | Solid (typical for amine salts) |
| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN · HCl |
| Molecular Weight | 200.08 g/mol | 236.54 g/mol |
| Boiling Point | 132 °C @ 12 mmHg | Decomposes upon heating |
| Storage Temperature | Room temperature, in a cool, dark place | Room temperature, in a dry, inert atmosphere |
| Key Incompatibilities | Strong oxidizing agents, acids[5][6] | Strong oxidizing agents, strong bases |
Engineering Controls: The First Line of Defense
The primary principle of chemical safety is to minimize exposure. Engineering controls are designed to achieve this by isolating the researcher from the hazard.
Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[7] This is critical for two reasons:
-
Inhalation Hazard: As a solid, the hydrochloride salt can form fine dust particles that can be easily inhaled.
-
Vapor/Aerosol Prevention: Any handling of the freebase or solutions can generate hazardous vapors or aerosols.
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE regimen is mandatory when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[7] Given the severe corrosivity, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart. Always inspect gloves for defects before use and practice proper removal techniques to avoid contaminating your skin.[7]
-
Lab Coat: A flame-resistant lab coat that fastens securely is required.
-
Protective Clothing: Long pants and closed-toe shoes are mandatory in the laboratory at all times.[7] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is crucial to prevent accidents and maintain the integrity of the compound.
Handling:
-
Avoid Dust Formation: When handling the solid hydrochloride salt, use techniques that minimize the generation of dust. Weigh the compound on a tared weigh paper or in a container within the fume hood.
-
Inert Atmosphere: The freebase is noted to be air-sensitive. While the hydrochloride salt is more stable, it is good practice to handle and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.
-
Reactivity with Oxidizing Agents: Amines can react vigorously or explosively with strong oxidizing agents.[5][6] Avoid contact with compounds such as nitrates, perchlorates, and peroxides.
-
Basification: Do not mix the hydrochloride salt with strong bases outside of a controlled reaction setup, as this will liberate the more volatile and potentially more hazardous freebase.
-
Thermal Decomposition: Avoid excessive heating. Thermal decomposition of halogenated organic compounds can release toxic and corrosive gases such as hydrogen bromide and nitrogen oxides.[5][8]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents and strong bases.
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
Emergency Procedures: A Validated Response System
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response:
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[4] | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. | Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[4] | Seek immediate medical attention. |
Spill Response Protocol:
Sources
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- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. fishersci.com [fishersci.com]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]
- 8. semanticscholar.org [semanticscholar.org]
Methodological & Application
2-(3-Bromophenyl)ethanamine hydrochloride as a building block in medicinal chemistry
Abstract
This document provides a detailed technical guide on the strategic application of 2-(3-Bromophenyl)ethanamine hydrochloride as a foundational building block in medicinal chemistry. It explores the molecule's inherent reactivity, highlighting the synthetic versatility offered by its primary amine and aryl bromide functionalities. This guide furnishes researchers, scientists, and drug development professionals with field-proven insights and detailed, step-by-step protocols for key transformations, including N-acylation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for the synthesis of diverse compound libraries and complex molecular targets.
Introduction: The Strategic Value of a Bifunctional Scaffold
This compound is a deceptively simple molecule that offers profound strategic advantages in the design and synthesis of novel therapeutic agents. Its structure is comprised of two key features that are highly coveted in drug discovery:
-
The Phenylethylamine Core: This motif is a classic pharmacophore present in a vast array of neurotransmitters (e.g., dopamine, norepinephrine) and pharmacologically active compounds. Its incorporation can impart favorable interactions with a multitude of biological targets, particularly within the central nervous system.
-
The Meta-positioned Bromine Atom: Far from being an inert substituent, the bromine atom serves as a versatile synthetic handle. It is an ideal electrophilic partner for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.
This unique combination allows for a divergent synthetic approach, where the amine can be functionalized to build one vector of molecular complexity, while the aryl bromide can be used to introduce entirely different substituents, enabling a rapid exploration of chemical space.
Physicochemical and Safety Data
Proper handling and understanding of the physical properties of a building block are paramount for successful and safe experimentation.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 3-Bromophenethylamine HCl, m-Bromophenethylamine HCl | [1][2] |
| CAS Number | 58971-11-2 (free base) | [2][3] |
| Molecular Formula | C₈H₁₀BrN (free base) | [1] |
| Molecular Weight | 200.08 g/mol (free base) | [1][2] |
| Appearance | Colorless to light yellow liquid (free base) | [3][4] |
| Boiling Point | 239-240 °C (free base) | [2] |
| Density | 1.406 g/mL at 25 °C (free base) | [2] |
Safety and Handling
2-(3-Bromophenyl)ethanamine and its hydrochloride salt are corrosive and require careful handling to ensure laboratory safety.[1][5]
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[1][5]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[6][7][8]
-
Handling Procedures: Avoid inhalation of vapors or direct contact with skin and eyes.[7][9] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[2][5] Keep it away from incompatible materials such as strong oxidizing agents.
Synthetic Utility and Core Reactivity
The synthetic power of this building block stems from the orthogonal reactivity of its two primary functional groups. The primary amine is a potent nucleophile, while the aryl bromide is an electrophilic site for transition metal-catalyzed reactions.
Caption: Core reactivity map of 2-(3-Bromophenyl)ethanamine.
Detailed Application Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for synthetic exploration.
Application 1: N-Acylation for Amide Library Synthesis
The formation of an amide bond is one of the most fundamental and prevalent reactions in medicinal chemistry.[10][11] This protocol details a standard procedure for the N-acylation of 2-(3-bromophenyl)ethanamine using an acyl chloride.
Caption: Workflow for a typical N-Acylation reaction.
Protocol 4.1: Synthesis of N-(2-(3-bromophenyl)ethyl)acetamide
-
Materials:
-
This compound
-
Acetyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
-
-
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add DIPEA (2.2 eq) to the stirring suspension. The DIPEA serves a dual purpose: it deprotonates the amine hydrochloride to the free base and neutralizes the HCl generated during the acylation.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise via syringe to the cold, stirring mixture. A cloudy precipitate (DIPEA·HCl) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the DIPEA·HCl salt and any excess base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure N-(2-(3-bromophenyl)ethyl)acetamide.
-
Application 2: Suzuki-Miyaura Coupling for Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals.[12][13][14] The aryl bromide of our building block is an excellent substrate for this transformation. A critical consideration is the protection of the primary amine, as it can coordinate to the palladium catalyst and inhibit catalysis. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Protocol 4.2: Synthesis of 2-(3-(Pyridin-4-yl)phenyl)ethanamine
-
Part A: N-Boc Protection
-
Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Stir at room temperature for 12-18 hours until TLC analysis shows complete consumption of the starting material.
-
Perform an aqueous workup as described in Protocol 4.1. The crude tert-butyl (2-(3-bromophenyl)ethyl)carbamate is often pure enough to be used directly in the next step.
-
-
Part B: Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a Schlenk flask, combine the N-Boc protected intermediate from Part A (1.0 eq), pyridine-4-boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). To this suspension, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield tert-butyl (2-(3-(pyridin-4-yl)phenyl)ethyl)carbamate.
-
-
Part C: N-Boc Deprotection
-
Dissolve the purified product from Part B in DCM.
-
Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a 4 M solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until TLC shows complete removal of the Boc group.
-
Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. If HCl was used, the hydrochloride salt of the product is obtained directly. The crude salt can be purified by trituration with diethyl ether or recrystallization.
-
Exemplary Derivatives and Biological Activities
The true value of a building block is demonstrated by the biological activity of the molecules it helps create. 2-(3-Bromophenyl)ethanamine has served as a key starting material for compounds across various therapeutic areas.
| Derivative Class | Example Structure | Reported Biological Activity | Reference |
| Antifungal Agents | N'-(3-bromophenyl)-acetohydrazides | Antifungal and antimicrobial activity against various strains. | [15] |
| Kinase Inhibitors | 2-(3-bromophenyl)-quinazoline-4-carboxylic acids | Selective inhibition of Aurora A kinase, with apoptosis-inducing properties in cancer cell lines. | [16] |
| Dopamine Agonists | Precursors to Rotigotine | The phenylethylamine core is central to the synthesis of dopamine agonists for treating Parkinson's disease and restless legs syndrome. | [17][18][19] |
| Antimicrobial Agents | Quinoxaline Derivatives | The bromo-functionalization allows for incorporation into scaffolds with antibacterial and antifungal properties. | [20] |
| Serotonin Receptor Ligands | 2-(3-bromophenyl)ethanamine itself | Shows high affinity for the 5-HT₇ serotonin receptor, making it a tool compound for neuropharmacology research. | [4] |
Conclusion
This compound is a commercially available and highly effective building block for medicinal chemistry programs. Its bifunctional nature, combining a nucleophilic amine with an electrophilic aryl bromide, provides a robust platform for generating structural diversity. The protocols outlined in this guide for N-acylation and Suzuki-Miyaura coupling represent foundational, reliable methods that can be broadly applied to the synthesis of novel and potent bioactive molecules. By understanding the causality behind each experimental step, researchers can confidently leverage this scaffold to accelerate the discovery of next-generation therapeutics.
References
-
PubChem Compound Summary for CID 7021736, 3-Bromophenethylamine. National Center for Biotechnology Information. [Link]
-
Teli D, Metre A, Teli S, R B Kptnal, Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-. Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives, Asian Journal of Pharmaceutical Research and Development. 2023; 11(1):14-21. Asian Journal of Pharmaceutical Research and Development. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Ishikawa H, Sugiyama T, Kurita K, Yokoyama A. Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Bioorg Chem. 2012;41-42:1-5. PubMed. [Link]
- CN104130238A - Preparation method of rotigotine.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
-
Short Synthesis of Dopamine Agonist Rotigotine. ResearchGate. [Link]
-
Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- US20110230541A1 - Process for the preparation of rotigotine.
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed. [Link]
-
Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. [Link]
-
N-Terminus Acetylation Protocol. CDN. [Link]
-
Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. ResearchGate. [Link]
- EP2331494A1 - A process for the preparation of rotigotine.
-
Fabrication, Optimization, and Evaluation of Rotigotine-Loaded Chitosan Nanoparticles for Nose-To-Brain Delivery. Monash University. [Link]
-
CFC Supplement Safety Data Sheet. Neogen. [Link]
Sources
- 1. 3-Bromophenethylamine | C8H10BrN | CID 7021736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMOPHENETHYLAMINE | 58971-11-2 [chemicalbook.com]
- 3. 2-(3-Bromophenyl)ethylamine 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. CAS 58971-11-2: 3-Bromophenethylamine | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. neogen.com [neogen.com]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. ajprd.com [ajprd.com]
- 16. mdpi.com [mdpi.com]
- 17. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 20. Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 2-(3-Bromophenyl)ethanamine hydrochloride in neuroscience research
Application Note: 2-(3-Bromophenyl)ethanamine Hydrochloride in Neuroscience Research
Product Profile & Chemical Identity
This compound (also known as m-Bromophenethylamine or 3-Br-PEA) is a halogenated analog of the endogenous trace amine
-
CAS (Free Base): 58971-11-2
-
Molecular Formula:
-
Molecular Weight: 236.54 g/mol (salt)
-
Solubility: Soluble in water (
mg/mL) and DMSO ( mg/mL). -
Storage: Desiccate at -20°C. Hygroscopic.
Scientific Utility: This compound serves as a critical structural probe in two primary areas of neuropharmacology:
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: It is used to define the steric and lipophilic requirements of the TAAR1 orthosteric binding pocket, specifically probing the meta-position tolerance compared to the endogenous ligand m-tyramine.
-
Monoamine Oxidase (MAO) Kinetics: It acts as a substrate/competitive inhibitor for MAO-B, allowing researchers to map the active site's halogen tolerance.
Mechanism of Action: TAAR1 Signaling
3-Br-PEA functions as a ligand for TAAR1, a Gs-coupled GPCR located intracellularly and on the plasma membrane of monoaminergic neurons. Upon binding, it triggers a signaling cascade that modulates dopaminergic neurotransmission, distinct from the mechanism of psychostimulants like amphetamine.[1]
Key Pathway:
-
Binding: 3-Br-PEA binds to TAAR1 (often colocalized with DAT/SERT).
-
Transduction: Recruitment of
protein. -
Effector Activation: Stimulation of Adenylyl Cyclase (AC).
-
Second Messenger: Accumulation of cAMP.
-
Downstream Effect: Activation of Protein Kinase A (PKA) and PKC, leading to the phosphorylation of the Dopamine Transporter (DAT).[1] This can trigger DAT internalization or efflux, depending on the specific cellular context (e.g., presence of D2 autoreceptors).
Visualization: TAAR1-Mediated DAT Modulation
Caption: Figure 1.[2] Signal transduction pathway of 3-Br-PEA via TAAR1, leading to kinase-mediated modulation of monoamine transporters.
Experimental Protocols
Protocol A: Stock Solution Preparation
Rationale: Halogenated amine salts are stable but can be hygroscopic. Proper solvation ensures consistent potency.
-
Weighing: Weigh 10 mg of 2-(3-Bromophenyl)ethanamine HCl in a humidity-controlled environment.
-
Primary Stock (50 mM): Dissolve in DMSO (dimethyl sulfoxide). Avoid water for long-term storage to prevent hydrolysis or bacterial growth.
-
Calculation:
. -
Add
of anhydrous DMSO.
-
-
Storage: Aliquot into light-protective amber vials (50
L/vial). Store at -20°C. -
Working Solution: Dilute 1:1000 in assay buffer (e.g., HBSS + 20 mM HEPES) immediately before use to achieve 50
M.
Protocol B: In Vitro TAAR1 cAMP Accumulation Assay
Rationale: This assay quantifies the functional potency (EC50) of 3-Br-PEA. The inclusion of IBMX is critical to prevent the degradation of generated cAMP by phosphodiesterases.
Materials:
-
HEK293 cells stably expressing hTAAR1 or rTAAR1.
-
TR-FRET cAMP detection kit (e.g., LANCE or HTRF).
-
IBMX (3-isobutyl-1-methylxanthine).
Steps:
-
Cell Plating: Seed 5,000 cells/well in a 384-well low-volume white plate.
-
Inhibitor Block: Add 5
L of stimulation buffer containing 0.5 mM IBMX . Incubate for 15 min at 37°C.-
Expert Tip: Failure to add IBMX will result in a flattened dose-response curve due to rapid cAMP hydrolysis.
-
-
Agonist Stimulation: Add 5
L of 3-Br-PEA (serial dilutions from M to M). -
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to kit instructions.
-
Read: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio).
-
Analysis: Plot log[Agonist] vs. Response. Determine EC50 using a 4-parameter logistic fit.
Protocol C: MAO-B Substrate Specificity (Amplex Red Method)
Rationale: To determine if 3-Br-PEA acts as a substrate for Monoamine Oxidase B.
-
Enzyme Prep: Thaw human recombinant MAO-B (1 U/mL).
-
Reaction Mix: In a 96-well plate, combine:
-
45
L Reaction Buffer (0.05 M Sodium Phosphate, pH 7.4). -
1
L Amplex Red reagent (200 M final). -
1
L HRP (Horseradish Peroxidase, 1 U/mL final). -
3
L MAO-B enzyme.
-
-
Substrate Addition: Add 50
L of 3-Br-PEA (various concentrations). -
Kinetics: Measure fluorescence (Ex/Em 530/590 nm) every 2 minutes for 30 minutes.
-
Control: Run a parallel blank without MAO-B to rule out auto-oxidation of the amine.
Comparative Pharmacology (SAR Data)
The following table summarizes the structural activity relationship (SAR) of phenethylamine isomers at the TAAR1 receptor. The meta (3-position) substitution often retains potency similar to the endogenous m-tyramine, whereas bulky ortho substitutions may hinder binding.
| Compound | Substitution Position | TAAR1 Potency (EC50) | MAO-B Interaction |
| None (H) | High (~100-500 nM) | High Turnover (Substrate) | |
| 3-Bromophenethylamine | Meta (3-Br) | Moderate-High | Substrate / Competitive Inhibitor |
| p-Tyramine | Para (4-OH) | High (~10-100 nM) | Substrate |
| 4-Bromophenethylamine | Para (4-Br) | High | Slow Substrate |
| 2-Bromophenethylamine | Ortho (2-Br) | Low (Steric clash) | Inhibitor |
Note: Values are generalized ranges based on rodent and human TAAR1 orthologs. Potency shifts significantly between species (rat vs. human).
References
-
Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-methylenedioxymethamphetamine, and other amine substituted phenethylamines are agonists for the trace amine receptor 1."[3] Molecular Pharmacology.
-
Borowsky, B., et al. (2001). "Trace amines: Identification of a family of mammalian G protein-coupled receptors."[4] Proceedings of the National Academy of Sciences (PNAS).[5]
-
Lindemann, L., et al. (2008). "Trace amine-associated receptor 1 modulates dopaminergic activity." Journal of Pharmacology and Experimental Therapeutics.
-
Obata, Y., et al. (2022). "Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus."[6] Communications Biology.
-
Broad Institute / Chemical Probes.
Sources
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. ijmcmed.org [ijmcmed.org]
- 3. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]
- 4. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
methods for N-acylation of racemic primary amines
Application Note: Methods for -Acylation of Racemic Primary Amines
Strategic Overview & Decision Matrix
The
Experimental Decision Tree
Use the following logic to select the appropriate protocol for your substrate.
Figure 1: Strategic decision matrix for selecting the optimal acylation methodology based on substrate constraints and stereochemical goals.
Method A: Biphasic Schotten-Baumann Acylation
Best for: Rapid, total acylation of unhindered amines using inexpensive acid chlorides. Mechanism: Nucleophilic attack of the amine on the acyl chloride in a biphasic system, where the aqueous base neutralizes the generated HCl, driving the equilibrium.[1]
Critical Process Parameters (CPPs)
-
pH Control: The aqueous phase must remain basic (pH > 10) to neutralize HCl, but not so basic (pH > 12) that it rapidly hydrolyzes the acid chloride before the amine reacts.
-
Phase Transfer: Vigorous stirring is non-negotiable to maximize the interfacial surface area.
Protocol
-
Preparation: In a round-bottom flask, dissolve 10 mmol of racemic amine in 15 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Base Addition: Add 20 mL of 10% aqueous NaOH (approx. 2.5 eq).
-
Acylation: Cool the biphasic mixture to 0°C. Add 11 mmol (1.1 eq) of Acid Chloride dropwise over 15 minutes.
-
Note: If the acid chloride is solid, dissolve it in a minimal amount of DCM first.
-
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 1–3 hours. Monitor by TLC (amine consumption).
-
Workup (Self-Validating Step):
Data Summary:
| Parameter | Specification |
|---|---|
| Stoichiometry | 1.0 eq Amine : 1.1 eq Acid Chloride : 2.5 eq Base |
| Solvent System | DCM/Water (1:1 v/v) |
| Temperature | 0°C
Method B: Enzymatic Kinetic Resolution (KR)
Best for: Obtaining enantiopure amides (and remaining enantiopure amine) from a racemate.
Mechanism: Candida antarctica Lipase B (CAL-B) preferentially acylates the (
Biocatalytic Workflow
Figure 2: Kinetic resolution workflow using CAL-B. The enzyme acts as a chiral filter, acylating only one enantiomer.
Protocol
-
Setup: In a glass vial, suspend 1.0 mmol of racemic amine in 5 mL of Methyl tert-butyl ether (MTBE) or Toluene.
-
Green Alternative: Use Cyclopentyl methyl ether (CPME) [1].
-
-
Acyl Donor: Add 2.0–5.0 eq of Ethyl Acetate or Isopropyl Acetate .
-
Note: Ethyl acetate acts as both reactant and co-solvent. Isopropyl acetate is irreversible (forms isopropanol) and often drives higher conversion.
-
-
Catalyst: Add 20–50 mg of Novozym 435 (immobilized CAL-B).
-
Incubation: Shake (do not stir with a magnetic bar, which grinds the beads) at 30–40°C for 24 hours.
-
Monitoring: Analyze via Chiral HPLC. Stop the reaction exactly when conversion reaches 50%.
-
Warning: Letting the reaction run past 50% conversion will erode the enantiomeric excess (ee) of the product amide.
-
-
Purification (The "Resolution"):
-
Filter off the enzyme beads (can be reused).
-
Add 1M HCl to the filtrate.
-
Organic Layer: Contains the (R)-Amide (neutral).
-
Aqueous Layer: Contains the (S)-Amine (protonated). Basify the aqueous layer (pH > 12) and extract with DCM to recover the pure amine.
-
Method C: High-Efficiency HATU Coupling
Best for: Expensive carboxylic acids, hindered amines, or when acid chlorides are unstable. Mechanism: Formation of an activated O-acyl(7-azabenzotriazole) ester, which reacts rapidly with the amine with minimal racemization of the acid component (if chiral).
Protocol
-
Activation: In a dry flask, dissolve 1.0 mmol Carboxylic Acid and 1.0 mmol HATU in 3 mL anhydrous DMF .
-
Base: Add 2.0 mmol DIPEA (Diisopropylethylamine). Stir for 5 minutes. The solution often turns yellow.
-
Coupling: Add 1.0 mmol Racemic Amine .
-
Reaction: Stir at room temperature for 1–2 hours.
-
Quench: Dilute with Ethyl Acetate (30 mL).
-
Wash:
Comparative Analysis of Coupling Agents:
| Reagent | Cost | Reactivity | Racemization Risk | Notes |
|---|---|---|---|---|
| EDC/HOBt | Low | Moderate | Low | Water-soluble urea byproduct (easy cleanup). |
| HATU | High | Very High | Very Low | Gold standard for difficult couplings [2]. |
| T3P | Medium | High | Low | Very green; byproduct is water-soluble phosphate. |
References
-
Green Solvents for Amide Formation: MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide."[3][4] Green Chemistry, 2013, 15 , 596-600.[3] Link
-
HATU Efficiency: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20 , 140-177. Link
-
CAL-B Kinetic Resolution: Gotor-Fernández, V., et al. "Preparation of Chiral Primary Amines via Lipase-Catalyzed Kinetic Resolution." Organic Syntheses, 2009, 86 , 212. Link
-
Schotten-Baumann Review: "Schotten-Baumann Reaction." Comprehensive Organic Name Reactions and Reagents, Wiley, 2010. Link
Application Note: Laboratory-Scale Synthesis of 3,4-Dimethoxyphenethylamine (DMPEA)
Abstract & Scope
Substituted phenylethylamines (PEAs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a vast array of neurotransmitters (dopamine, norepinephrine) and therapeutic agents targeting GPCRs (e.g., TAAR1, 5-HT receptors).
This application note details a robust, laboratory-scale protocol for synthesizing 3,4-dimethoxyphenethylamine (DMPEA) from veratraldehyde. We utilize a two-step sequence: a nitroaldol condensation (Henry reaction) followed by a high-efficiency lithium aluminum hydride (LiAlH₄) reduction. This specific derivative is selected as the model compound due to its utility as a precursor for isoquinoline alkaloids and its non-controlled status in most research jurisdictions, allowing for safe, compliant demonstration of the core methodology.
Key Technical Competencies Covered:
-
Optimization of the Henry condensation to minimize polymerization.
-
Safe handling and quenching of pyrophoric hydride reductants (Fieser Workup).
-
Purification of amine salts via non-aqueous crystallization.
Safety & Compliance (Critical)
WARNING: This protocol involves the use of hazardous reagents.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric. Reacts violently with water and protic solvents. Must be handled under an inert atmosphere (Ar or N₂).
-
Nitromethane: Flammable and a potential explosive precursor if shocked or heated under confinement.
-
Regulatory Note: While DMPEA is a standard research chemical, researchers must verify local regulations regarding phenylethylamine analogs. This guide is strictly for legitimate laboratory research.
Synthetic Strategy & Mechanism
The synthesis follows a classic "Nitrostyrene Route," favored for its modularity. By varying the benzaldehyde starting material, researchers can access a library of substitution patterns (e.g., 4-methoxy, 3,4-methylenedioxy) without altering the core workflow.
Step 1: The Henry Reaction (Nitroaldol Condensation)
Veratraldehyde reacts with nitromethane in the presence of a weak base (ammonium acetate). The base deprotonates the nitromethane (
-
Critical Control Point: We use glacial acetic acid as the solvent to buffer the reaction, preventing the "Cannizzaro" side reaction and suppressing polymerization of the reactive styrene double bond.
Step 2: Hydride Reduction
The electron-deficient nitroalkene requires a potent reducing agent. While catalytic hydrogenation (Pd/C, H₂) is safer for kilogram-scale batches, LiAlH₄ is the "gold standard" for gram-scale laboratory synthesis due to its speed and ability to fully reduce both the alkene and the nitro group in a single pot.
Workflow Diagram
Caption: Figure 1. Modular synthetic pathway converting veratraldehyde to the amine hydrochloride salt via the nitrostyrene intermediate.
Detailed Experimental Protocol
Part A: Synthesis of 3,4-Dimethoxy- -nitrostyrene
Reagents:
-
Veratraldehyde: 16.6 g (100 mmol)
-
Nitromethane: 9.2 g (150 mmol) [Excess drives equilibrium]
-
Ammonium Acetate: 3.8 g (50 mmol)
-
Glacial Acetic Acid: 60 mL
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Add the veratraldehyde and ammonium acetate. Pour in the nitromethane followed by the acetic acid.
-
Reaction: Heat the mixture to gentle reflux (~105°C) for 3–4 hours.
-
Observation: The solution will darken from pale yellow to deep orange/red.
-
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature. Once cool, place the flask in an ice bath (0°C).
-
Filtration: Vacuum filter the yellow crystalline solid. Wash with cold isopropanol (2 x 20 mL) to remove residual acetic acid.
-
Drying: Air dry or vacuum dry.
-
Expected Yield: 16–18 g (75–85%).
-
Appearance: Bright yellow needles. Mp: ~140–142°C.
-
Part B: Reduction to 3,4-Dimethoxyphenethylamine
Reagents:
-
3,4-Dimethoxy-
-nitrostyrene (from Part A): 10.5 g (50 mmol) -
Lithium Aluminum Hydride (LiAlH₄): 3.8 g (100 mmol) [2.0 molar equiv]
-
Anhydrous THF (Tetrahydrofuran): 200 mL
-
Quench Reagents: Water, 15% NaOH.[4]
Procedure:
-
Inert Setup: Flame-dry a 500 mL 2-neck RBF. Flush with Argon. Add the LiAlH₄ pellets/powder and 100 mL of anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Dissolve the nitrostyrene (10.5 g) in 100 mL of dry THF. Add this solution dropwise to the LiAlH₄ slurry over 45 minutes.
-
Reflux: Once addition is complete, remove the ice bath. Allow to warm to RT, then heat to reflux for 12–24 hours. The yellow color of the nitrostyrene should disappear, leaving a grey/white suspension.
-
The Fieser Workup (Crucial):
-
Cool the reaction mixture back to 0°C.
-
We will use the 1:1:3 rule (for x grams of LAH):
-
Add 3.8 mL water (Very slowly! H₂ evolution).
-
Add 3.8 mL 15% NaOH solution.
-
Add 11.4 mL water.
-
-
Result: This specific stoichiometry converts the fine aluminum salts into a granular white sand (lithium aluminate) that is easy to filter, rather than a slimy gel that traps product.
-
-
Isolation: Stir the quenched mixture for 20 minutes. Filter off the white salts through a Celite pad. Wash the filter cake with THF.
-
Concentration: Evaporate the THF in vacuo to yield the crude freebase amine as a pale yellow oil.
Fieser Workup Logic Diagram
Caption: Figure 2. The Fieser protocol ensures safe quenching and prevents emulsion formation during aluminum hydride workups.[5]
Purification & Characterization
The crude oil contains the free amine. For stability and analysis, it is best converted to the hydrochloride salt.
-
Dissolution: Dissolve the crude oil in 50 mL of anhydrous Isopropanol (IPA).
-
Acidification: Add concentrated HCl (aq) dropwise or bubble dry HCl gas until the pH reaches ~3.
-
Crystallization: Add anhydrous diethyl ether until the solution becomes turbid. Cool to 4°C. White crystals of DMPEA·HCl will precipitate.[]
-
Data Summary:
| Parameter | Specification |
| Appearance | White crystalline solid |
| Melting Point | 154–156°C (Lit. 155°C) |
| Yield (Overall) | 60–70% (from aldehyde) |
| Storage | Desiccator (Hygroscopic) |
Analytical Verification (¹H NMR in D₂O):
- 6.9–7.0 (m, 3H, Ar-H)
- 3.85 (s, 6H, OMe)
-
3.25 (t, 2H,
-CH₂) -
2.95 (t, 2H,
-CH₂)
Troubleshooting & Optimization
-
Problem: Low Yield in Step 1 (Oiling out).
-
Cause: Impure starting aldehyde or excess heat causing polymerization.
-
Solution: Recrystallize veratraldehyde before use. Ensure slow cooling; if oil forms, scratch the glass to induce nucleation.
-
-
Problem: Emulsions in Step 2.
-
Cause: Improper quenching of LAH.
-
Solution: Adhere strictly to the Fieser 1:1:3 ratio. Do not rush the stirring period after quenching; the salts need time to aggregate.
-
-
Alternative Reduction (Scale-Up Friendly):
-
For reactions >50g, replace LiAlH₄ with NaBH₄ + CuCl₂ in ethanol. This "borohydride exchange" generates a transient copper hydride species that effectively reduces the nitrostyrene without the fire hazard of LAH [3].
-
References
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Classic reference for the nitrostyrene route).
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1–3.
-
Nystrom, R. F., & Brown, W. G. (1948).[7] Reduction of Organic Compounds by Lithium Aluminum Hydride. Journal of the American Chemical Society, 70(11), 3738–3740.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Source of the Fieser Workup).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN102070421A - Method for synthesizing veratraldehyde - Google Patents [patents.google.com]
- 3. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Phenylethylamine Derivatization
Current Status: Operational Topic: Derivatization of Sterically Hindered Phenylethylamines (PEAs) Audience: Analytical Chemists, Toxicologists, Pharmaceutical Researchers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Directive & Technical Overview
The Challenge: Steric Hindrance at the -Carbon
Phenylethylamines (PEAs), particularly amphetamine-type stimulants (ATS) and cathinones, present a unique challenge in gas chromatography-mass spectrometry (GC-MS). While the amine group (
In secondary amines like Methamphetamine or MDMA, this hindrance is compounded. The nucleophilic attack required for acylation or silylation is physically blocked, leading to:
-
Incomplete Derivatization: Poor sensitivity and non-linear calibration curves.
-
Thermal Degradation: Unprotected amines degrade in the GC injector port.
-
Peak Tailing: Interaction between free amine protons and silanol groups in the column.
This guide provides field-proven protocols to bypass these energy barriers using thermodynamic forcing (heat/microwave) and kinetic catalysis.
Diagnostic Visualization
Figure 1: The Steric Conflict & Resolution Pathway
This diagram illustrates the mechanistic barrier caused by the
Caption: Decision matrix for overcoming steric bulk. PFPA and HFBA are preferred over TFAA for hindered secondary amines due to superior stability and sensitivity.
Troubleshooting Modules (Q&A)
Module A: Acylation (The Gold Standard)
Context: Acylation using fluorinated anhydrides (TFAA, PFPA, HFBA) is the most common method.[1] It converts polar amines into volatile amides.[2]
Q1: I am using TFAA for MDMA, but my calibration curves are non-linear at low concentrations. Why?
-
Diagnosis: TFAA derivatives of secondary amines (like MDMA) are susceptible to hydrolysis if any moisture is present. Furthermore, the trifluoroacetyl group is less bulky than PFP or HFB, making the derivative slightly less stable in the injector port.
-
Solution: Switch to PFPA (Pentafluoropropionic anhydride) .[3]
-
Reasoning: PFPA forms a more hydrophobic shield around the nitrogen. Studies confirm PFPA provides better linearity and sensitivity (lower LOD) for amphetamines compared to TFAA [1].
-
Protocol Adjustment: Incubate at 70°C for 30 minutes. Ensure ethyl acetate solvent is anhydrous (stored over molecular sieves).
-
Q2: My reaction yield is low for steric-heavy analogs (e.g., 2C-T-7, DOx series). Increasing time doesn't help.
-
Diagnosis: Kinetic limitation. The activation energy to attack the hindered nitrogen is too high for standard heating.
-
Solution: Implement Microwave-Assisted Derivatization (MAD) .
Q3: Can I inject the reaction mixture directly?
-
Diagnosis: No. Injecting excess anhydride (acidic) will strip the phase from your GC column and damage the filament.
-
Solution: You must evaporate to dryness under
or use a liquid-liquid extraction (LLE) back-extraction step to remove residual acid.
Module B: Silylation (The Alternative)
Context: Silylation (adding a TMS group) is milder but more sensitive to steric hindrance than acylation.
Q4: BSTFA alone is not derivatizing my secondary phenylethylamines. What is missing?
-
Diagnosis: BSTFA is a weak silyl donor for hindered amines. The transition state is too crowded.
-
Solution: Add 1% TMCS (Trimethylchlorosilane) as a catalyst.[2]
-
Mechanism:[4][5] TMCS acts as a Lewis acid catalyst, increasing the leaving group potential of the silylation agent.
-
Advanced Option: If BSTFA/TMCS fails, switch to MTBSTFA . It adds a tert-butyldimethylsilyl (TBDMS) group. While TBDMS is bulkier (counter-intuitive), the reagent itself is highly reactive, and the resulting derivative is hydrolytically stable (100x more stable than TMS) [3].
-
Module C: Chiral Resolution
Context: Distinguishing between (R)- and (S)- isomers of amphetamines.
Q5: How do I separate enantiomers without a chiral GC column?
-
Diagnosis: You need to create diastereomers.[4]
-
Solution: Use (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) .[6][7]
-
Protocol: The TPC reacts with the amine to form diastereomeric amides. These have different physical properties (boiling points) and can be separated on a standard achiral column (e.g., DB-5MS) [4].
-
Critical Check: Ensure the reaction goes to completion to avoid "kinetic resolution," where one enantiomer reacts faster than the other, skewing your ratio.[2]
-
Master Protocols
Protocol A: Optimized Acylation (PFPA/HFBA)
Best for: Routine quantification of Amphetamine, Methamphetamine, MDMA, MDA in biological matrices.
| Step | Action | Critical Technical Note |
| 1. Extraction | Extract analyte into 200 | Solvent must be anhydrous . Water destroys anhydride reagents. |
| 2. Reagent | Add 50 | PFPA is preferred for balance of volatility and stability [1]. |
| 3. Catalyst | (Optional) Add 10 | Acts as an acid scavenger and catalyst for highly hindered amines. |
| 4. Reaction | Cap tightly. Heat at 70°C for 30 mins . | For Microwave: 3 mins at 400W [2]. |
| 5. Evaporation | Evaporate to dryness under Nitrogen stream ( | Removes excess acid that damages GC columns. |
| 6. Reconstitution | Reconstitute in 50 | Ready for injection. |
Protocol B: On-Column Derivatization (High Throughput)
Best for: Rapid screening where column longevity is secondary to speed.
-
Reagent: MBTFA (N-Methyl-bis-trifluoroacetamide).[8]
-
Method: "2-Step Injection" (Sandwich injection).
-
Draw 1
L Sample. -
Draw 1
L Air gap. -
Draw 1
L MBTFA.
-
-
Mechanism: Reaction occurs in the hot injector port (250°C).
-
Warning: Requires frequent liner changes and column trimming [5].
Comparative Data: Reagent Selection
| Reagent | Target Analytes | Hindrance Tolerance | Stability | Mass Increment |
| TFAA | Primary Amines (Amphetamine) | Low | Low (Hydrolysis risk) | +97 Da |
| PFPA | 1° & 2° Amines (Meth, MDMA) | High | High | +147 Da |
| HFBA | Cathinones, Complex PEAs | Very High | Very High | +197 Da |
| BSTFA | General Screening | Low (needs catalyst) | Low (Moisture sensitive) | +72 Da |
| TPC | Chiral Enantiomers | Medium | High | Variable |
Workflow Visualization
Figure 2: The Optimized Analytical Workflow
Caption: Step-by-step workflow emphasizing the critical evaporation step to remove acidic reagents before GC-MS analysis.
References
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Source: Journal of Analytical Toxicology / NIH URL:[Link]
-
Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Source: Journal of Chromatography A / PubMed URL:[Link]
-
Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary GC-MS and Pre-Column Chiral Derivatization. Source: Journal of Biochemical and Biophysical Methods URL:[Link]
-
Analysis of Phenethylamines Using On-Column TFA Derivatization. Source: Shimadzu Application News No. M264 URL:[Link]
Sources
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. US20190161435A1 - Process for preparing acylated amphetamine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
scaling up the synthesis of 2-(3-Bromophenyl)ethanamine hydrochloride
Technical Support Center: Scalable Synthesis of 2-(3-Bromophenyl)ethanamine HCl
Ticket ID: #SC-3BPE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Scale-Up Protocols for 3-Bromophenethylamine Hydrochloride
Introduction: The Scale-Up Paradox
Welcome to the Technical Support Center. You are likely here because a procedure that worked perfectly on a 500 mg scale in a scintillation vial has failed—or become dangerous—at the 50-gram or kilogram scale.
The synthesis of 2-(3-Bromophenyl)ethanamine hydrochloride (also known as 3-bromophenethylamine) presents a classic "chemoselectivity vs. scalability" conflict. The meta-bromine atom is chemically fragile under standard hydrogenation conditions, and the nitroalkene intermediate is a potent irritant that behaves differently in bulk.
This guide treats your synthesis as a system of unit operations. We will troubleshoot the three critical phases: Condensation , Reduction , and Salt Formation .
Visual Workflow: The Critical Path
The following diagram outlines the logic flow for the synthesis, highlighting critical decision points where batches are most frequently lost.
Figure 1: Logical workflow for the synthesis of 3-bromophenethylamine, highlighting the critical reduction divergence.
Phase 1: The Henry Condensation (Nitroaldol)
Reaction: 3-Bromobenzaldehyde + Nitromethane
At scale, the Henry reaction transforms from a simple reflux into a thermal management challenge. The product, a nitrostyrene, is a "sternutator" (causes extreme sneezing and eye irritation).
Troubleshooting Guide
Q: My reaction mixture turned into a dark, polymeric tar. What happened? A: You likely overheated the reaction or used too much base.
-
The Fix: On a large scale, do not reflux nitromethane (
C) blindly. Use Ammonium Acetate as the catalyst in Glacial Acetic Acid .[1] The acetic acid buffers the basicity, preventing the polymerization of the nitrostyrene product. -
Protocol Adjustment: Maintain the temperature at 80–90°C . Monitor by TLC.[2] Stop the reaction immediately upon consumption of the aldehyde. Prolonged heating promotes "Michael addition" of nitromethane to the product, forming dinitro side products [1].
Q: The product isn't precipitating upon cooling. A: The solubility of nitrostyrenes in acetic acid is high.
-
The Fix: Do not rely on spontaneous crystallization. Dilute the reaction mixture with cold water (ratio 1:1 water to reaction volume). This "crashes out" the yellow nitrostyrene solid.
-
Scale-Up Tip: For >100g batches, the exotherm upon adding water can be significant. Add water slowly with stirring. Filter the yellow solid and wash with cold water to remove the acetic acid/catalyst. Recrystallize from IPA (Isopropyl Alcohol) if purity is <95%.
Phase 2: The Reduction (The "Danger Zone")
Reaction: 3-Bromo-
This is the most critical step. You must reduce the alkene and the nitro group without removing the bromine atom.
Critical Warning: Catalytic Hydrogenation
Q: Can I use Pd/C and Hydrogen gas? It's cleaner. A: NO. Standard catalytic hydrogenation (Pd/C, H2) will rapidly perform hydrodehalogenation , stripping the bromine off the ring to give phenethylamine [2]. While poisoned catalysts (e.g., Pt/C with sulfides) exist, they are finicky to scale. Hydride reduction (LiAlH4) is the industry standard for this specific transformation to preserve the halogen.
Troubleshooting Guide: LiAlH4 Workup
Q: The reaction worked, but the quench turned into a solid grey concrete/gel. I can't extract my product. A: You have formed a stable aluminum hydroxide emulsion. This is the #1 failure mode in scale-up.
-
The Fix: You must use a specific quenching protocol.[3] Do not just "add water."
Table 1: Comparison of Aluminum Workup Methods
| Method | Protocol (Per x grams of LiAlH4 used) | Best For... |
| Fieser Method | Add x mL Water | Granular precipitate (easy filtration). |
| Rochelle's Salt | Quench with EtOAc, then add sat.[4][5] aq. Potassium Sodium Tartrate.[5] Stir 2-12h. | Breaking stubborn emulsions (chelation). |
| Glauber's Salt | Add Na2SO4 | Small scale (<10g) only. |
Q: I followed the Fieser method, but the solids are still slimy. A: This often happens if the reagents are added too fast, causing local overheating.
-
The Protocol:
-
Dilute the reaction mixture with dry ether or THF (2x volume). Cool to 0°C.[2][4][5]
-
Add the first x mL water dropwise. Wait for gas evolution to stop completely between drops.
-
Add the x mL 15% NaOH . The mixture will turn white/grey.
-
Add the 3x mL water .
-
Crucial Step: Warm to room temperature and stir vigorously for 30 minutes . The grey slime will transform into a coarse, white sand.
-
Filter through Celite.[2] The amine is in the filtrate [3].
-
Phase 3: Salt Formation & Purification
Reaction: Free Amine + HCl
Q: Upon adding HCl, I got a sticky brown oil instead of white crystals. A: This is usually due to water contamination or excess HCl. Phenethylamine salts are often hygroscopic.
-
The Fix: Use anhydrous conditions .
-
The "TMSCl Trick" (Highly Recommended for Scale): Instead of bubbling HCl gas (dangerous/hard to meter) or using aqueous HCl (introduces water), use Trimethylsilyl Chloride (TMSCl) and Methanol [4].
Q: My product has a slight color. A: Trace nitrostyrene polymers.
-
The Fix: Recrystallize the final salt from IPA/Ethanol (9:1) . Heat to boiling, add ethanol dropwise until dissolved, then cool slowly to 4°C.
Safety & Engineering Controls
-
Sternutator Warning: 3-Bromo-
-nitrostyrene is a powerful lachrymator and sternutator.-
Control: All solid handling must occur in a fume hood. Contaminated glassware should be rinsed with acetone inside the hood before removal.
-
-
Exotherm Control: The Henry reaction and LiAlH4 quench are highly exothermic.
-
Control: On scales >50g, use a mechanical stirrer (overhead), not a magnetic stir bar. Magnetic bars often decouple in the thick slurries formed during the Henry reaction or Aluminum quench, leading to runaways.
-
References
-
Henry Reaction Optimization: "Failed Henry reaction with 3,4,5-TMB." ScienceMadness Discussion, 2020. 1 (Provides context on solvent ratios and ammonium acetate catalysis).
-
Reduction Selectivity (Pd/C vs Hydride): "Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes." Rhodium/Erowid Archive. 10[1][11] (Explicitly details the failure of Pd/C for brominated substrates and recommends LiAlH4).
-
Fieser Workup Protocol: "Quenching Reactions: Aluminum based reactions." Chemistry LibreTexts, 2025. 11 (Standard operating procedure for breaking aluminum emulsions).[11]
-
In-Situ HCl Generation: "Crystallization of hydrohalides of pharmaceutical compounds." European Patent Office - EP 2436381 A1. 12 (Describes the TMSCl/Alcohol method for anhydrous salt formation).
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Magic Formulas [chem.rochester.edu]
- 3. 2-(3-Bromophenyl)ethylamine | 58971-11-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. reddit.com [reddit.com]
- 5. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 6. reddit.com [reddit.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Henry Reaction [organic-chemistry.org]
- 9. Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Substituted Phenylethylamines
This guide provides an in-depth comparison of analytical methodologies for the quantification of substituted phenylethylamines, a diverse class of compounds with significant implications in pharmaceuticals, neuroscience, and forensic science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and execute robust, reliable, and compliant validation studies.
The structural backbone of phenylethylamine is deceptively simple, yet its substitution patterns give rise to a vast array of molecules with profound physiological effects, from essential neurotransmitters to potent psychoactive substances. The accurate quantification of these compounds is paramount for ensuring the safety and efficacy of pharmaceuticals, understanding their pharmacological mechanisms, and for the monitoring of substances of abuse. This necessitates the use of validated analytical methods that are not only precise and accurate but also specific and robust enough to handle the complexities of various sample matrices.
This guide is structured to provide a comprehensive overview of the validation process, grounded in the principles of scientific integrity and regulatory compliance. We will explore the most common analytical techniques, dissect the critical validation parameters, and provide actionable, field-proven insights to navigate the challenges inherent in the analysis of substituted phenylethylamines.
The Foundation: Regulatory Harmony in Method Validation
The validation of analytical methods is a cornerstone of quality control in the pharmaceutical industry and is mandated by regulatory bodies worldwide.[1] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines that, while nuanced in their specifics, share the common goal of ensuring that an analytical method is suitable for its intended purpose.[1] Adherence to these guidelines, such as ICH Q2(R1), is crucial for regulatory submissions and for maintaining data integrity.[2][3]
The core validation characteristics that we will explore for each analytical technique include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates the logical workflow of an analytical method validation process, highlighting the interconnectedness of these key parameters.
Caption: A flowchart illustrating the systematic workflow of analytical method validation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical decision in the quantification of substituted phenylethylamines, dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. Here, we compare the three most prominent techniques: High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV or fluorescence. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation via liquid chromatography followed by highly selective and sensitive detection using two stages of mass analysis. |
| Specificity | Good, but can be limited by co-eluting compounds with similar chromophores or fluorophores. | High, especially with mass spectral library matching. Derivatization can improve specificity. | Excellent, due to the selectivity of precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). |
| Sensitivity | Moderate to good, especially with fluorescence detection. | Good, but can be limited by the efficiency of derivatization and potential for thermal degradation. | Excellent, often in the picogram to femtogram range. |
| Sample Matrix | Versatile, suitable for a wide range of matrices including biological fluids and pharmaceutical formulations. | Best for clean samples. Biological matrices often require extensive cleanup and derivatization. | Highly effective for complex matrices like plasma, urine, and tissue homogenates due to high specificity. |
| Throughput | Moderate, with typical run times of 5-20 minutes. | Lower, due to longer run times and sample preparation (derivatization). | High, with rapid chromatographic methods and automated sample preparation. |
| Challenges | Peak tailing for basic amines, mobile phase preparation, and potential for co-elution. | Derivatization can be complex and introduce variability. Not suitable for non-volatile or thermally labile compounds. | Ion suppression or enhancement from matrix components, cost of instrumentation. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse in many analytical laboratories due to its versatility and robustness. For phenylethylamines, which often possess a primary or secondary amine group, reversed-phase HPLC is the most common approach.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a common starting point, but for basic compounds like phenylethylamines, peak tailing can be a significant issue due to interactions with residual silanol groups on the silica support.[4][5][6] Using a column with end-capping or a base-deactivated stationary phase is crucial to mitigate these secondary interactions and achieve symmetrical peak shapes.[5]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[7] For phenylethylamines (basic compounds), working at a low pH (e.g., pH 2.5-3.5) ensures that the amine group is protonated, leading to more consistent interactions with the stationary phase and reduced peak tailing.[8]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[9] The choice between them can influence selectivity. For aromatic compounds like phenylethylamines, methanol can sometimes offer better selectivity on phenyl-hexyl columns due to favorable pi-pi interactions.[7]
-
Detection: Many phenylethylamines have a native fluorescence, making fluorescence detection a highly sensitive and selective option. For those that do not, UV detection is a viable alternative, though with generally lower sensitivity.
Experimental Protocol: Validation of an HPLC Method for a Substituted Phenylethylamine
-
Specificity:
-
Analyze a blank matrix (e.g., placebo formulation, drug-free plasma) to ensure no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and demonstrate that the degradation product peaks are well-resolved from the parent peak.[7][10][11][12]
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of the analyte in the expected concentration range.
-
Inject each standard in triplicate and plot the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
-
Accuracy:
-
Analyze samples of a known concentration (e.g., spiked placebo) at three levels (low, medium, high) across the specified range.
-
Perform at least three replicates at each level.
-
Calculate the percent recovery at each level. Acceptance criteria are typically 98-102% for drug substance and 95-105% for drug product.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD), which should typically be ≤ 2%.[13]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.
-
-
LOD and LOQ:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary critical method parameters one at a time, such as mobile phase pH (± 0.2 units), organic modifier composition (± 2%), column temperature (± 5 °C), and flow rate (± 10%).[14][15]
-
Analyze a sample under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within the acceptance criteria.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For many phenylethylamines, derivatization is a necessary step to improve their volatility and thermal stability, and to enhance their chromatographic properties.[11][16]
Causality Behind Experimental Choices:
-
Derivatization: The primary and secondary amine groups in phenylethylamines make them polar and prone to adsorption on the GC column, leading to poor peak shape. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts these polar groups into less polar, more volatile derivatives.[17] This not only improves peak shape but can also lead to characteristic fragmentation patterns in the mass spectrometer, aiding in identification.[11]
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often a good choice for the analysis of derivatized phenethylamines, providing a good balance of retention and resolution.
-
Injection Technique: A splitless injection is typically used for trace analysis to ensure that the maximum amount of analyte reaches the column.
Experimental Protocol: Validation of a GC-MS Method for a Substituted Phenylethylamine
The validation parameters and general procedures are similar to those for HPLC, with some key differences in the experimental execution:
-
Specificity: In addition to analyzing blank matrices, specificity is confirmed by comparing the mass spectrum of the analyte peak in a sample to that of a reference standard. The presence of characteristic fragment ions and their relative abundances provides a high degree of confidence in the identification.
-
Derivatization Efficiency: The completeness of the derivatization reaction should be assessed during method development and validation. This can be done by analyzing a derivatized standard and looking for the absence of the underivatized parent compound.
-
Linearity, Accuracy, and Precision: These are determined using the peak areas of a selected quantifier ion from the mass spectrum. An internal standard, preferably a deuterated analog of the analyte, should be used to correct for variations in injection volume and derivatization efficiency.[18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of drugs and metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.[19]
Causality Behind Experimental Choices:
-
Sample Preparation: The complexity of biological matrices necessitates a robust sample preparation strategy to minimize matrix effects, where co-eluting endogenous compounds interfere with the ionization of the analyte.[17] Solid-phase extraction (SPE) is often preferred over liquid-liquid extraction (LLE) for its higher selectivity, better reproducibility, and amenability to automation.[2][20][21][22]
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar compounds like phenylethylamines. It is crucial to optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for the analyte of interest.
-
Multiple Reaction Monitoring (MRM): The high selectivity of LC-MS/MS is achieved through MRM, where a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise.
-
Mitigating Ion Suppression: Ion suppression is a major challenge in LC-MS/MS, where matrix components co-eluting with the analyte compete for ionization, leading to a decreased signal.[23] Strategies to mitigate this include:
-
Optimizing the chromatography to separate the analyte from interfering matrix components.
-
Using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same degree of ion suppression, thus providing accurate correction.[24]
The following diagram illustrates the concept of ion suppression in LC-MS/MS and strategies for its mitigation.
Caption: Strategies to mitigate ion suppression in LC-MS/MS analysis.
Experimental Protocol: Validation of an LC-MS/MS Method for a Substituted Phenylethylamine in a Biological Matrix
The validation of a bioanalytical method using LC-MS/MS follows the general principles outlined for HPLC, but with a greater emphasis on assessing and controlling for matrix effects.
-
Selectivity:
-
Analyze at least six different blank matrix samples from individual sources to check for interferences at the retention time and MRM transition of the analyte and internal standard.
-
-
Matrix Effect:
-
Prepare two sets of samples: (A) analyte spiked into the mobile phase and (B) analyte spiked into blank matrix extract.
-
Compare the peak areas of the analyte in both sets. The matrix effect is calculated as the ratio of the peak area in matrix to the peak area in mobile phase. A value significantly different from 1 indicates ion suppression or enhancement.
-
-
Recovery:
-
Compare the peak area of an analyte spiked into a blank matrix before extraction to the peak area of an analyte spiked into the matrix after extraction. This provides a measure of the extraction efficiency.
-
-
Calibration Curve:
-
A calibration curve should be prepared in the same biological matrix as the samples to be analyzed to compensate for matrix effects.
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
-
Conclusion: A Commitment to Scientific Integrity
The validation of analytical methods for quantifying substituted phenylethylamines is a rigorous and multifaceted process that demands a deep understanding of analytical chemistry, regulatory requirements, and the specific physicochemical properties of the compounds of interest. As a Senior Application Scientist, I emphasize that a successful validation is not merely a box-ticking exercise but a scientific investigation that establishes the reliability and trustworthiness of the data generated.
By carefully selecting the appropriate analytical technique, optimizing the experimental conditions based on sound scientific principles, and rigorously evaluating the key validation parameters, researchers can ensure that their methods are fit for purpose and will withstand the scrutiny of regulatory review. This commitment to scientific integrity is ultimately what ensures the quality, safety, and efficacy of pharmaceutical products and the accuracy of scientific research.
References
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- Element Lab Solutions. Peak Tailing in HPLC.
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- Salomone, A., Luciano, C., & Di Corcia, D. (2013). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology, 11(1), 48-62.
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- Jain, D., & Basniwal, P. K. (2013). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals Journal of Research in Pharmaceutical Science, 2(4), 23-31.
- Phenomenex. TROUBLESHOOTING GUIDE.
- SCION Instruments. HPLC Troubleshooting Guide.
- Clinical Lab Products. (2014, August 18). Certified Reference Materials for 2C Amine Internal Standards.
- Waters. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
- Shimadzu. 01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization.
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- I.R.I.S. Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices.
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- de Souza, D. Z., & de Almeida, R. M. V. (2025, July 21). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Revista Brasileira de Criminalística, 14(1), e001.
- Patel, K. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 10-20.
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- Ruma Gmbh. (2023, August 31). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse.
- Welch Materials. Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE.
- Onyx Scientific. (2026, February 11). A practical guide to forced degradation and stability studies for drug substances.
- Singh, R., & Rehman, Z. (2013). The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1633-1643.
- Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 50, 121-133.
- ResearchGate. (2025, August 30). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review.
- LGM Pharma. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?
- Milagres, L. (2023, December 28). A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation.
- Vander Heyden, Y., et al. (2001). Robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- USFDA. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Van Veldhoven, P. P., & Mannaerts, G. P. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868.
- Liu, R. H. (1997). Derivatization Methods in GC and GC/MS. Forensic Science Review, 9(2), 85-110.
- BioPharm International. (2018, May 25). Top Mistakes in Analytical Method Validation and How to Avoid Them.
- Li, J., et al. (2016). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach. Journal of Pharmaceutical and Biomedical Analysis, 125, 329-336.
- Nakashima, K., et al. (2021, August 4). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(30), 10477-10485.
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- Jemal, M., & Ouyang, Z. (2010). Investigation and resolution of incurred sample reanalysis failures: two case studies. Bioanalysis, 2(8), 1385-1396.
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Safety Operating Guide
Personal protective equipment for handling 2-(3-Bromophenyl)ethanamine hydrochloride
Executive Safety Directive
2-(3-Bromophenyl)ethanamine hydrochloride (CAS: 58971-11-2) is not a generic reagent; it is a halogenated phenethylamine scaffold often utilized as a precursor in serotonergic receptor research (e.g., 5-HT7).[1]
The Core Hazard: While many Safety Data Sheets (SDS) classify phenethylamine salts generically as "Irritants" (H315/H319), the free amine precursors are frequently Corrosive (H314) and Acutely Toxic . As a hydrochloride salt, this compound presents a dual threat:
-
Fine Particulate Hazard: The salt form is often a hygroscopic, electrostatic powder that can easily become airborne, posing an inhalation risk that bypasses standard surgical masks.[1]
-
Bioactivity: As a structural analog to bioactive monoamines, it must be handled with the presumption of pharmacological potency.[1]
Operational Rule: Do not rely solely on "standard lab PPE" (lab coat + thin nitrile).[1] The presence of the bromine atom and the phenethylamine backbone necessitates a Level C+ protection strategy focused on preventing dermal absorption and inhalation of dusts.[1]
PPE Technical Specifications
The following PPE configuration is the minimum requirement for handling >10 mg of substance.
Protective Barrier Matrix
| Body Zone | Standard Lab Gear | REQUIRED Specification for CAS 58971-11-2 | Technical Rationale |
| Hands (Primary) | 4 mil Nitrile | Double-Gloving Strategy 1.[1] Inner: 4 mil Nitrile (Examination grade)2.[1] Outer: 5-8 mil Extended Cuff Nitrile (High-Risk grade) | Phenethylamines can permeate thin nitrile.[1] The outer glove provides mechanical strength; the inner glove provides a breakthrough buffer.[1] |
| Eyes | Safety Glasses | Chemical Splash Goggles (Indirect Vented) | The HCl salt is a fine dust.[1] Safety glasses allow particulate entry from the sides.[1] Goggles provide a seal against corrosive dusts.[1] |
| Respiratory | Surgical Mask | Fume Hood (Primary)Backup: N95/P100 (Only if outside hood) | Surgical masks do not filter chemical salts.[1] All open handling must occur under negative pressure.[1] |
| Body | Cotton Lab Coat | Poly-coated / Tyvek® Lab Coat (or Apron overlay) | Cotton absorbs liquids and holds them against the skin.[1] Non-woven, chemically resistant fabrics shed spills.[1] |
Engineering Controls & Containment
PPE is the last line of defense.[1] Your primary safety barrier is the Chemical Fume Hood .[1]
-
Sash Height: Maintain below 18 inches (45 cm).
-
Face Velocity: Verify 80–100 fpm (0.4–0.5 m/s) before opening the vial.
-
Static Control: This HCl salt is likely electrostatic.[1] Use an ionizing bar or anti-static gun during weighing to prevent "powder fly-out."[1]
Operational Protocol: Step-by-Step Handling
This workflow minimizes exposure risk during the most critical phase: Solubilization .[1]
Phase 1: Preparation
-
Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves (taped to sleeves if handling >1g).
-
Prepare Workspace: Place a disposable absorbent mat (pig mat) inside the fume hood.[1]
-
Equipment: Have a pre-tared vial ready. Do not weigh directly onto a balance pan.
Phase 2: Weighing & Solubilization
-
Open Vial: Tap the container gently on the mat to settle dust before opening.[1]
-
Transfer: Use a disposable spatula.[1] Avoid metal spatulas if the salt is highly acidic/corrosive to metals (common with HCl salts).[1]
-
Immediate Solubilization: Add solvent (e.g., DMSO, Methanol) immediately to the weighed solid.[1]
-
Why? Once in solution, the inhalation risk (dust) is eliminated, though the dermal risk (absorption) remains.
-
-
Seal: Parafilm the vial immediately after solvation.
Phase 3: Decontamination
-
Wipe Down: Wipe the exterior of the stock vial with a solvent-dampened Kimwipe.[1]
-
Doffing: Remove outer gloves inside the hood.[1] Peel them off so they turn inside out, trapping any residue.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision hierarchy for handling this specific compound.
Figure 1: Risk-based decision matrix for selecting controls based on the physical state of the reagent.
Waste Disposal & Emergency Response
Disposal Classification: this compound contains a halogen (Bromine).[1][2] It cannot be disposed of in standard organic waste streams if your facility segregates halogenated solvents.[1]
-
Waste Stream: Halogenated Organic Waste .[1]
-
Labeling: Must explicitly list "Brominated Amine Salt."[1]
-
Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (liberates the volatile free amine).[1]
Emergency Spills:
-
Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (dampened with water) to solubilize/trap dust, then wipe up.[1]
-
Skin Exposure: Wash immediately with soap and water for 15 minutes.[1][3][4] Do not use ethanol (enhances absorption).[1]
-
Eye Exposure: Flush for 15 minutes. The HCl salt can cause rapid corneal damage due to acidity.[1]
Figure 2: Waste stream segregation logic for brominated compounds.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 160871391, 2-(3-Bromophenyl)ethanamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes for Halogenated Solvents (F-List) and Toxicity Characteristics. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
